molecular formula C7H17NO B8466982 (3R)-1-amino-4,4-dimethylpentan-3-ol

(3R)-1-amino-4,4-dimethylpentan-3-ol

Cat. No.: B8466982
M. Wt: 131.22 g/mol
InChI Key: IUKICUAZNUHIDR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Amino-4,4-dimethyl-3-pentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.

    Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:

    Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of 4,4-dimethyl-3-pentanone.

    Reduction: Formation of 4,4-dimethyl-3-pentylamine.

    Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.

Scientific Research Applications

®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-4,4-dimethyl-3-pentanol: The enantiomer of the compound with different stereochemistry.

    1-Amino-4,4-dimethyl-3-pentanol: The racemic mixture containing both ® and (S) enantiomers.

Uniqueness

®-1-Amino-4,4-dimethyl-3-pentanol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.

This detailed article provides a comprehensive overview of ®-1-Amino-4,4-dimethyl-3-pentanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R)-1-amino-4,4-dimethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1

InChI Key

IUKICUAZNUHIDR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CCN)O

Canonical SMILES

CC(C)(C)C(CCN)O

Origin of Product

United States

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